molecular formula C14H8NaO7S+ B1664778 Alizarin Red S CAS No. 130-22-3

Alizarin Red S

Cat. No. B1664778
CAS RN: 130-22-3
M. Wt: 343.27 g/mol
InChI Key: HFVAFDPGUJEFBQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alizarin Red S is a water-soluble sodium salt of Alizarin sulfonic acid with a chemical formula of C14H7NaO7S . It is an anthraquinone derivative used to identify calcium in tissue sections . In the presence of calcium, Alizarin Red S binds to the calcium to form a Lake pigment that is orange to red in color .


Molecular Structure Analysis

Alizarin Red S forms complexes with various elements. For instance, Nickel (II)–alizarin red S (Ni–ARS) complexes were synthesized using different mole ratios and pH . The study aimed to analyze the effect of mole ratio and pH on the resulting complex structure .


Chemical Reactions Analysis

Alizarin Red S has been used for the quantitative determination of Al3+ ion based on chromophoric Alizarin Red S (ARS). ARS reagent was used as an organic chelator for Al3+ ion to form ARS–Al(iii) complex .


Physical And Chemical Properties Analysis

Alizarin Red S is a sulfonated, water-soluble derivative of alizarin . It shows strong absorption and low fluorescence . Its solubility in water is a crucial factor for biological applications .

Scientific Research Applications

Optical Reporter for Carbohydrate-Boronic Acid Interactions

Alizarin Red S has been found to be an effective optical reporter for studying the interactions between carbohydrates and boronic acids. It demonstrates significant changes in fluorescence intensity and color upon binding with boronic acids, aiding both qualitative and quantitative analyses of these interactions (Springsteen & Wang, 2001).

Histological Staining for Calcium

Historically, Alizarin Red S has been used in histology for the staining of calcium. It forms salts with calcium deposits in tissues, which are sensitive to dilute acetic acid. This property makes it useful for selective staining of calcium deposits in various biological samples (Puchtler, Meloan, & Terry, 1969).

Autofluorescence in Mineralized Tissues

Alizarin Red S has been utilized to capture autofluorescence of mineralized tissues, particularly in studies related to bone development and regeneration. This has allowed for detailed in situ analysis of skeletal elements, without the need for dissection (Connolly & Yelick, 2010).

Sensor for Uranium Determination

In research, Alizarin Red S has been applied as a sensor for uranium detection. When immobilized on a membrane, it responds to uranium ions, indicating its presence by changing color. This has potential applications in environmental monitoring and other fields where uranium detection is crucial (Safavi & Bagheri, 2005).

Interaction with Human Serum Albumin

Research has also shown that Alizarin Red S binds to human serum albumin (HSA). Studies using fluorescence and circular dichroism (CD) techniques have provided insights into the nature of this interaction, suggesting potential applications in understanding drug-protein interactions and other biological processes (Ding, Liu, Diao, & Sun, 2011).

Electrochemical Degradation Studies

Alizarin Red S has been the subject of electrochemical degradation studies. For instance, its degradation on boron-doped diamond electrodes has been explored, providing insights into the removal of such compounds from wastewater and other environmental matrices (Faouzi, Nasr, & Abdellatif, 2007).

Safety And Hazards

Alizarin Red S can cause skin and serious eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing dust or fumes, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

sodium;3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O7S.Na/c15-11-6-3-1-2-4-7(6)12(16)10-8(11)5-9(22(19,20)21)13(17)14(10)18;/h1-5,17-18H,(H,19,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVAFDPGUJEFBQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83-61-4 (Parent)
Record name Sodium alizarinesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6052744
Record name 2-Anthracenesulfonic acid, 9,10-dihydro-3,4-dihydroxy-9,10-dioxo-, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Monohydrate: Orange-yellow solid; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS]
Record name Sodium alizarinesulfonate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17488
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Alizarin Red S

CAS RN

130-22-3
Record name Sodium alizarinesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Anthracenesulfonic acid, 9,10-dihydro-3,4-dihydroxy-9,10-dioxo-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Anthracenesulfonic acid, 9,10-dihydro-3,4-dihydroxy-9,10-dioxo-, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 9,10-dihydro-3,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.530
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM ALIZARINESULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F3AT0Q12H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alizarin Red S
Reactant of Route 2
Reactant of Route 2
Alizarin Red S
Reactant of Route 3
Reactant of Route 3
Alizarin Red S
Reactant of Route 4
Reactant of Route 4
Alizarin Red S
Reactant of Route 5
Reactant of Route 5
Alizarin Red S
Reactant of Route 6
Alizarin Red S

Citations

For This Compound
55,900
Citations
H PUCHTLER, SN Meloan… - … of Histochemistry & …, 1969 - journals.sagepub.com
… in tissues and alizarin or alizarin red S is indicated by the … Alizarin red S colored calcium deposits selectively around pH 9… Chemical data indicate that alizarin red S can react with …
Number of citations: 465 journals.sagepub.com
AB Dawson - Stain Technology, 1926 - Taylor & Francis
… already cleared or to be cleared (Lundvall 1905, Spalteholz, 1914, Batson, 192l), have involved the staining of the entire specimen in a rather concentrated solution of alizarin red S (…
Number of citations: 450 www.tandfonline.com
H Vilmann - Journal of Anatomy, 1969 - ncbi.nlm.nih.gov
… At 6 h after the injection of alizarin red S an intense red colouring of the anterior part was seen. Two zones could be distinguished; that towards the anterior, free end was stained more …
Number of citations: 37 www.ncbi.nlm.nih.gov
H Paul, AJ Reginato… - Arthritis & Rheumatism …, 1983 - Wiley Online Library
… A simple, rapid screening method using alizarin red S stain and … The correlation of positive alizarin red S staining with … on alizarin red S staining were not studied in our specimens. …
Number of citations: 282 onlinelibrary.wiley.com
FM Machado, SA Carmalin, EC Lima… - The Journal of …, 2016 - ACS Publications
… This study evaluated the feasibility of removing Alizarin Red S dye (ARS) from aqueous solutions, using nanoadsorbents such as single and multiwalled carbon nanotubes (SWCNT …
Number of citations: 114 pubs.acs.org
S Schumacher, T Nagel, FW Scheller… - Electrochimica …, 2011 - Elsevier
In addition to the well-established spectroscopic Alizarin Red S (ARS) assay for the determination of binding constants between arylboronic acids and different saccharides, we report …
Number of citations: 67 www.sciencedirect.com
M Ghaedi, A Najibi, H Hossainian… - Toxicological & …, 2012 - Taylor & Francis
… Activated carbon has been applied for the adsorption of Alizarin Red S (ARS) from the waste water in a batch method to obtain high removal percentage. The influence of variables such …
Number of citations: 77 www.tandfonline.com
T Moriguchi, K Yano, S Nakagawa, F Kaji - Journal of colloid and interface …, 2003 - Elsevier
… To elucidate adsorption mechanism of alizarin red S (ARS), which is often used for staining bones in histology, adsorption of ARS on hydroxyapatite, Ca 10 (PO 4 ) 6 (OH) 2 (HAP), was …
Number of citations: 158 www.sciencedirect.com
M Ghaedi, A Hassanzadeh… - Journal of Chemical & …, 2011 - ACS Publications
The multiwalled carbon nanotube has been used as an efficient adsorbent for the removal of Alizarin red S (ARS) and morin from wastewater. The influence of variables including pH, …
Number of citations: 336 pubs.acs.org
ML de Souza, P Corio - Applied Catalysis B: Environmental, 2013 - Elsevier
… The photodegradation of the textile dye Alizarin Red S (ARS) catalyzed by bare P25 and a P25-Ag composite was studied applying UV/visible and visible radiation. Under UV/visible …
Number of citations: 90 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.